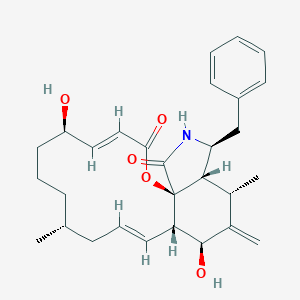

Cytochalasin B

Description

This compound has been reported in Boeremia exigua, Sonchus mauritanicus, and other organisms with data available.

Cytochalasins are mycotoxins that have the ability to bind to actin filaments and block polymerization and the elongation of actin. As a result, they can change cellular morphology, inhibit cellular processes such as cell division, and cause cells to undergo apoptosis. Cytochalasins also have the ability to permeate cell membranes, prevent cellular translocation, cause cells to enucleate, and affect other aspects of biological processes unrelated to actin polymerization. This compound is an alkaloid isolated from the fungus Helminthosporium dermatioideum, as well as hormiscium species and rhoma species. (A742, A2910, A2911, L1913)

A cytotoxic member of the CYTOCHALASINS.

Properties

IUPAC Name |

(1S,4E,6R,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8+,16-15+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOGMAARMMDZGR-TYHYBEHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H](/C=C/C(=O)O[C@]23[C@@H](/C=C/C1)[C@@H](C(=C)[C@H]([C@H]2[C@@H](NC3=O)CC4=CC=CC=C4)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893482 | |

| Record name | Cytochalasin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | Cytochalasin B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

FELTED NEEDLES FROM ACETONE | |

CAS No. |

14930-96-2 | |

| Record name | Cytochalasin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14930-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cytochalasin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014930962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cytochalasin B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytochalasin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7(S),20(R)-dihydroxy-16(R)-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13(E),21(E)-triene-1,23-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTOCHALASIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CHI920QS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYTOCHALASIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

218-221 °C | |

| Record name | CYTOCHALASIN B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3479 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Cytochalasin B on Actin Filaments

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cytochalasin B is a cell-permeable mycotoxin widely utilized as a powerful research tool to investigate actin-dependent cellular processes.[1] Its primary mechanism of action involves the high-affinity binding to the fast-growing "barbed" end of actin filaments (F-actin).[2][3][4] This interaction inhibits the addition of actin monomers (G-actin), thereby effectively capping the filament and preventing its elongation.[1][5][6] While its principal effect is the potent inhibition of actin polymerization, this compound also influences the overall dynamics and organization of the actin cytoskeleton by reducing filament-filament interactions, decreasing viscosity, and altering the steady-state monomer concentration.[5] This guide provides an in-depth examination of its molecular mechanism, quantitative interaction parameters, and key experimental protocols used for its study.

Core Mechanism of Action

The profound effects of this compound on cellular processes such as motility, cytokinesis, and morphology stem from its direct and specific interaction with the actin cytoskeleton.[1][2] The mechanism is multifaceted but is centered around its ability to cap the most dynamic end of the actin filament.

High-Affinity Binding to the Filament Barbed End

Actin filaments are polar structures with two distinct ends: a slow-growing "pointed" (-) end and a fast-growing "barbed" (+) end.[3] this compound exhibits high-affinity binding specifically to the barbed end of F-actin.[3][5][7] Binding experiments have confirmed that F-actin contains high-affinity sites for this compound, whereas monomeric G-actin does not.[6][8] The number of these high-affinity sites is very low, estimated to be on the order of one per actin filament, underscoring its action at the terminal end of the polymer.[6][9] This binding is thought to occur within a hydrophobic cleft of the actin subunits at the barbed end.[10][11]

Inhibition of Monomer Addition and Elongation

By binding to the barbed end, this compound physically obstructs the addition of new ATP-G-actin monomers, the primary mechanism of filament growth.[1][5][12] This "capping" action is the cornerstone of its inhibitory effect on actin polymerization.[13] Studies have shown that substoichiometric concentrations of this compound are sufficient to inhibit the rate of actin polymerization by up to 90%.[5] While it potently inhibits elongation at the barbed end, it has little to no effect on the slower monomer addition that occurs at the pointed end.[5][14] Some evidence suggests that this compound acts as a "leaky" capper, slowing but not entirely preventing monomer addition, by reducing both the association and dissociation rate constants at the barbed end by 8- to 10-fold.[13][14]

The functional consequence of this action is a disruption of actin dynamics, leading to a net shortening of actin filaments or prevention of the formation of new ones required for processes like cell migration and division.[1]

Effects on Filament Network and Viscosity

Beyond inhibiting elongation, this compound also disrupts the higher-order organization of actin filaments. It significantly reduces the low-shear viscosity of F-actin solutions, which is indicative of an inhibition of the filament-filament interactions that are crucial for the formation of cross-linked networks and gels.[5] This effect suggests that the integrity of the actin network is compromised, contributing to the observed "relaxation" of cells.[1] The concentration dependence for inhibiting network formation is similar to that for inhibiting monomer addition, suggesting a common binding site at the barbed end is responsible for both effects.[5]

dot

Caption: Logical diagram of this compound's inhibitory mechanism on actin filament dynamics.

Quantitative Analysis of this compound-Actin Interaction

The interaction between this compound and actin has been characterized by various quantitative parameters that define its potency and binding affinity. These values can vary based on experimental conditions, such as the nucleotide state of actin (ATP vs. ADP) and the presence of ions.

Table 1: Binding Constants and Inhibitory Concentrations

| Parameter | Value | Condition / Notes | Source |

| Kd (Dissociation Constant) | ~40 nM (4 x 10-8 M) | Binding to F-actin in the absence of ATP. | [9] |

| 1.4 nM | High-affinity binding to F-actin in ADP solution with inorganic phosphate (B84403) (Pi). | [15] | |

| 1.6 nM | High-affinity binding to F-actin in ADP solution without Pi. | [15] | |

| 2.2 nM | Binding to F-actin in the presence of 2 mM MgCl2. | [16] | |

| 200 nM | Low-affinity binding to F-actin in ADP solution without Pi. | [15] | |

| Ki (Inhibition Constant) | 80 nM | For inhibition of filament growth in the presence of ATP. | [15] |

| 800 nM | For inhibition of filament shortening in the presence of ATP. | [15] | |

| IC50 (Half-maximal Inhibition) | 40 nM (4 x 10-8 M) | For inhibition of assembly rate in the absence of ATP. | [9][17] |

| 200 nM (2 x 10-7 M) | For inhibition of assembly rate when using F-actin fragments as nuclei. | [9][17] |

Table 2: Effects on Actin Polymerization Kinetics

| Kinetic Effect | Observation | This compound Conc. | Source |

| Polymerization Rate | Reduced by up to 90%. | 2 µM | [5] |

| Steady State Monomer Conc. | Increased by a factor of up to 2.5. | 2 µM | [5] |

| Barbed End Kinetics | Association (k+) and dissociation (k-) rate constants are reduced 8- to 10-fold. | 2 µM | [13][14] |

| Critical Concentration (Cc) | Twofold increase at the barbed end. | 2 µM | [13][14] |

| Pointed End Kinetics | No significant change in assembly rate constants or Cc. | 2 µM | [13][14] |

Key Experimental Methodologies

The elucidation of this compound's mechanism of action has relied on several key in vitro and in cellulo experimental techniques.

Pyrene-Actin Polymerization Assay

This is the most common method for monitoring actin polymerization kinetics in real-time.[2] It leverages the fluorescent properties of pyrene-labeled G-actin, which exhibits a significant increase in fluorescence intensity upon its incorporation into an F-actin polymer.

Detailed Protocol:

-

Reagent Preparation:

-

G-Actin Stock: Prepare purified G-actin (typically from rabbit skeletal muscle) containing 5-10% pyrene-labeled G-actin in a low-salt buffer (G-buffer, e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT, pH 8.0) to prevent spontaneous polymerization. Store on ice.

-

This compound Stock: Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in DMSO.

-

Polymerization Buffer (10x): Prepare a buffer to induce polymerization (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

-

-

Assay Execution:

-

In a fluorometer cuvette or a 96-well plate, add G-buffer and the desired final concentration of this compound (or DMSO for control).

-

Add the G-actin/pyrene-G-actin mix to the cuvette to achieve a final concentration above the critical concentration (e.g., 2-4 µM).

-

Place the cuvette in a temperature-controlled fluorometer (e.g., 25°C).

-

Initiate polymerization by adding 1/10th the volume of 10x Polymerization Buffer. Mix quickly but gently.

-

-

Data Acquisition:

-

Immediately begin recording fluorescence intensity over time (e.g., every 5-10 seconds for 30-60 minutes). Use an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

-

Analysis:

-

Plot fluorescence intensity versus time. The resulting sigmoidal curve represents the three phases of polymerization: nucleation (lag phase), elongation (steep slope), and steady state (plateau).

-

The maximum slope of the curve is proportional to the rate of polymerization. Compare the slopes of this compound-treated samples to the control to quantify the inhibitory effect.

-

dot

Caption: A typical experimental workflow for the pyrene-actin polymerization assay.

Viscometry

Viscometry measures the viscosity of a polymer solution, which is sensitive to the length of the filaments and the extent of their cross-linking into a network.

Methodology:

-

Principle: Long, interconnected actin filaments result in a high-viscosity solution. Agents that shorten filaments or prevent network formation, like this compound, cause a measurable decrease in viscosity.

-

Protocol: Actin polymerization is initiated in the presence or absence of this compound. At various time points, the viscosity of the solution is measured using a viscometer (e.g., a falling ball or Ostwald viscometer). A reduction in the steady-state viscosity in the presence of this compound indicates its disruptive effect on filament length and/or network formation.[5][18]

Fluorescence Microscopy

This technique allows for the direct visualization of the effects of this compound on the actin cytoskeleton within fixed or living cells.

Methodology:

-

Cell Culture and Treatment: Plate adherent cells (e.g., fibroblasts, epithelial cells) on glass coverslips. Treat the cells with a desired concentration of this compound (e.g., 0.5-5 µM) for a specified time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.

-

Staining: Stain the F-actin cytoskeleton using fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-Alexa Fluor 488). Optionally, co-stain for the nucleus (e.g., with DAPI) and other proteins of interest using immunofluorescence.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope (confocal or widefield).

-

Analysis: Observe changes in cell morphology and actin organization. In this compound-treated cells, one typically observes a loss of stress fibers, cell rounding, and the appearance of punctate actin aggregates or "foci".[19][20] Total Internal Reflection Fluorescence (TIRF) microscopy can be used for high-resolution imaging of individual filament dynamics at the cell surface.[2]

Conclusion

This compound is a potent and specific inhibitor of actin filament dynamics. Its mechanism is primarily driven by its high-affinity binding to the barbed end of actin filaments, which effectively blocks the addition of new monomers and halts filament elongation. This capping action, combined with its ability to disrupt filament networks, makes it an indispensable tool in cell biology for dissecting the myriad of processes dependent on a dynamic actin cytoskeleton. The quantitative data on its binding and inhibition kinetics provide a framework for its precise application in experimental settings, while established protocols allow for the robust measurement of its effects both in vitro and in living cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of this compound on actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochalasins block actin filament elongation by binding to high affinity sites associated with F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

- 9. Cytochalasin inhibits the rate of elongation of actin filament fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound may shorten actin filaments by a mechanism independent of barbed end capping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Cytochalasins inhibit nuclei-induced actin polymerization by blocking filament elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. This compound slows but does not prevent monomer addition at the barbed end of the actin filament - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-affinity binding of this compound to the B-end of F-actin loses its inhibitory effect on subunit exchange when the bound nucleotide is ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. rupress.org [rupress.org]

- 18. Effect of this compound on formation and properties of muscle F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of this compound on actin and myosin association with particle binding sites in mouse macrophages: implications with regard to the mechanism of action of the cytochalasins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fluorescence and electron microscopic study of intracellular F-actin in concanavalin A-treated and this compound-treated Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unraveling of Cellular Architecture: A Technical Guide to the Morphological Effects of Cytochalasin B

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound effects of Cytochalasin B, a potent fungal mycotoxin, on the morphology of eukaryotic cells. By disrupting the fundamental building blocks of the cellular skeleton, this compound serves as a powerful tool in cell biology research and presents intriguing possibilities in drug development. This document provides a comprehensive overview of its mechanism of action, quantitative effects on cell morphology, detailed experimental protocols for studying these effects, and a visual representation of the key signaling pathways and experimental workflows involved.

Mechanism of Action: Capping the Actin Filament

This compound exerts its dramatic effects on cell shape by directly targeting the actin cytoskeleton, a dynamic network of protein filaments essential for maintaining cell structure, enabling movement, and facilitating cell division.[1] The primary mechanism of action involves the binding of this compound to the barbed (fast-growing) end of actin filaments.[2] This interaction effectively "caps" the filament, preventing the addition of new actin monomers and thereby inhibiting polymerization.[2] While its primary effect is on polymerization, some studies suggest it may also promote the disaggregation of existing actin filaments.[3][4] This disruption of actin dynamics leads to a cascade of downstream effects on cellular architecture and function.

Quantitative Effects on Cell Morphology

The impact of this compound on cell morphology is both concentration- and time-dependent. The following tables summarize quantitative data from various studies, providing a reference for researchers designing experiments.

Table 1: Concentration-Dependent Morphological Changes Induced by this compound

| Cell Type | Concentration (µM) | Observed Morphological Effect | Reference(s) |

| Fibroblastic cells | 0.2 - 2 | Inhibition of membrane ruffling. | |

| Fibroblastic cells | 2 - 20 | Cell rounding, contraction of actin cables, and formation of actin-containing hairy filaments. | |

| HeLa Cells | 0.6 | Decreased cellular spread area and a more rounded morphology after 96 hours of treatment. | |

| Macaca mulatta (Aqueous Outflow System) | 1, 5, 10 µg/ml | Maintained integrity of the endothelial lining of the trabecular wall of Schlemm's canal. | |

| Macaca mulatta (Aqueous Outflow System) | 15 µg/ml | 6% disruption of the endothelial lining. | |

| Macaca mulatta (Aqueous Outflow System) | 20 µg/ml | 54% disruption of the endothelial lining. | |

| Macaca mulatta (Aqueous Outflow System) | 40 µg/ml | 83% disruption of the endothelial lining, with washout of extracellular material and reflux of blood. | |

| Myoblasts, Fibroblasts, Chondroblasts | 5 µg/ml | Extensive branching or arborized morphology. |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Various Cancer Lines | Multiple | 3 - 90 | |

| MCF-7 | Breast Cancer | > 200 | |

| MDA-MB-231 | Breast Cancer | > 200 | |

| B16F10 | Melanoma | > 200 |

Key Morphological Alterations

Treatment of cells with this compound induces a range of characteristic morphological changes:

-

Cell Rounding and Shrinkage: The disruption of the actin network leads to a loss of the cell's structural integrity, causing it to retract from the substrate and adopt a more rounded shape.

-

Membrane Blebbing: The destabilization of the cortical actin cytoskeleton, which lies just beneath the plasma membrane, results in the formation of dynamic membrane protrusions known as blebs.

-

Inhibition of Cytokinesis: By interfering with the formation of the contractile actin ring, this compound prevents the final separation of daughter cells during cell division, leading to the formation of multinucleated cells.

-

Disruption of Cell Adhesion and Motility: The integrity of focal adhesions, which anchor the cell to the extracellular matrix, is compromised, leading to reduced cell adhesion and impaired cell migration.

Experimental Protocols

To investigate the effects of this compound on cell morphology, a combination of qualitative and quantitative assays is typically employed.

Visualization of the Actin Cytoskeleton: Phalloidin (B8060827) Staining

This protocol allows for the direct visualization of F-actin filaments within fixed cells.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

-

Mounting medium with DAPI (for nuclear counterstaining)

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Assessment of Cell Viability: MTT Assay

This colorimetric assay is used to quantify the cytotoxic effects of this compound.

Materials:

-

Cells cultured in a 96-well plate

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Dynamic Observation of Morphological Changes: Live-Cell Imaging

This technique allows for the real-time visualization of the effects of this compound on living cells.

Materials:

-

Cells cultured in a glass-bottom dish or chamber slide

-

Live-cell imaging medium

-

This compound stock solution

-

An inverted microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2) and a time-lapse acquisition system.

Procedure:

-

Cell Preparation: Seed cells in the imaging dish and allow them to adhere.

-

Imaging Setup: Place the dish on the microscope stage within the environmental chamber and allow the temperature and atmosphere to equilibrate.

-

Baseline Imaging: Acquire images of the untreated cells to establish a baseline morphology and behavior.

-

Drug Addition: Carefully add this compound to the imaging medium at the desired final concentration.

-

Time-Lapse Acquisition: Immediately begin acquiring images at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment.

-

Data Analysis: Analyze the resulting image sequence to observe and quantify dynamic changes in cell morphology, such as cell rounding, blebbing, and motility.

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by this compound has significant consequences for intracellular signaling pathways that regulate cell shape, adhesion, and migration.

Signaling Pathways Affected by this compound

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. This compound-induced actin disruption can lead to complex and often indirect effects on the activity of these GTPases and their downstream effectors. Similarly, focal adhesions, which are integrin-based structures that link the actin cytoskeleton to the extracellular matrix, are profoundly affected. The disassembly of actin stress fibers by this compound leads to the destabilization of focal adhesions and altered signaling through key components like Focal Adhesion Kinase (FAK).

Caption: Impact of this compound on Rho GTPase-mediated actin organization.

Caption: Disruption of Focal Adhesion signaling by this compound.

Experimental Workflow

A typical workflow for investigating the effects of this compound on cell morphology is outlined below.

Caption: A generalized experimental workflow for studying this compound.

Conclusion

This compound remains an indispensable tool for dissecting the intricate roles of the actin cytoskeleton in a myriad of cellular processes. Its profound and well-characterized effects on cell morphology provide a robust system for studying cytoskeletal dynamics, cell adhesion, and motility. For drug development professionals, understanding the mechanisms of action and the cellular consequences of actin disruption by compounds like this compound is crucial for identifying novel therapeutic targets and assessing the off-target effects of candidate drugs. This guide provides a foundational framework for researchers to design, execute, and interpret experiments aimed at unraveling the complex interplay between small molecules and the architecture of the cell.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug-induced changes of cytoskeletal structure and mechanics in fibroblasts: an atomic force microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytochalasin B: An In-depth Technical Guide to its Role as an Actin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin B, a cell-permeable mycotoxin, is a potent and widely utilized tool in cell biology for studying the dynamics of the actin cytoskeleton. Its primary mechanism of action involves the inhibition of actin polymerization, a fundamental process underpinning numerous cellular functions including cell motility, division, and maintenance of cell shape. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its multifaceted effects on cellular processes, and standardized protocols for its application in research. Quantitative data on its efficacy and binding affinities are presented for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biological impact.

Mechanism of Action: Inhibition of Actin Polymerization

This compound exerts its inhibitory effect on actin dynamics primarily by binding to the barbed (fast-growing) end of actin filaments (F-actin).[1][2] This interaction effectively blocks the addition of new actin monomers to the growing filament, thereby halting elongation.[1][2] While it potently inhibits the rate of polymerization, with concentrations as low as 2 µM reducing the rate by up to 90%, it has minimal effect on the annealing of filaments or on monomer addition to the pointed (slow-growing) end.[1] The binding of this compound to F-actin is characterized by high affinity, with reported dissociation constants (Kd) in the nanomolar range. This targeted disruption of actin filament elongation leads to a net disassembly of actin stress fibers and a significant impact on the structural integrity of the cytoskeleton.

Quantitative Analysis of this compound Efficacy

The effectiveness of this compound varies depending on the biological process being investigated and the cell type used. The following tables summarize key quantitative data for its activity.

Table 1: Binding Affinity and Inhibition of Actin Polymerization

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) | ~4 x 10⁻⁸ M | F-actin in the absence of ATP | |

| 1.4 nM | F-actin in ADP-solution with 20 mM Pi | ||

| 1.6 nM (high-affinity) | F-actin in ADP-solution without Pi | ||

| 200 nM (low-affinity) | F-actin in ADP-solution without Pi | ||

| Concentration for Half-Maximal Inhibition of Elongation (in vitro) | 2 x 10⁻⁷ M | F-actin fragments | |

| 4 x 10⁻⁸ M | F-actin in the absence of ATP | ||

| Inhibition of Polymerization Rate | Up to 90% reduction | 2 µM this compound |

Table 2: Cellular Effects of this compound

| Effect | Cell Type | Effective Concentration / IC50 | Reference |

| Inhibition of Glucose Transport | Erythrocytes | IC50: 0.52 µM | |

| HEK 293 cells | IC50 in the nanomolar range | ||

| Dog Brain | Ki: 6.6 ± 1.9 µM | ||

| Induction of Apoptosis | HeLa Cells | IC50: 7.9 µM (WST-8 assay) | |

| 8 µM induces significant apoptosis after 48h | |||

| ZR-75-1 (human breast cancer) | 10-15 µM causes apoptosis after 24h | ||

| Inhibition of Cell Motility | Yoshida Sarcoma Cells | Dose-dependent inhibition | |

| Malignant Glioma Cells | 0.5 - 60 µg/mL (irreversible inhibition) | ||

| Enhancement of Tumor Cell Lysis | By BCG-activated macrophages | 10⁻⁷ M |

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by this compound has profound effects on various signaling pathways that regulate cell behavior.

Impact on Rho GTPase Signaling

The Rho family of small GTPases (RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. The dynamic assembly and disassembly of actin filaments are crucial for their proper function. By inhibiting actin polymerization, this compound indirectly affects the signaling cascades downstream of these GTPases, influencing processes like cell adhesion, migration, and contraction.

Caption: this compound disrupts Rho GTPase signaling by inhibiting actin polymerization.

Induction of Apoptosis via the Mitochondrial Pathway

In several cancer cell lines, this compound has been shown to induce apoptosis. This process is often mediated through the intrinsic, or mitochondrial, pathway. Disruption of the actin cytoskeleton can lead to cellular stress, resulting in the activation of pro-apoptotic proteins and the subsequent cascade of events leading to programmed cell death.

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound.

In Vitro Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin monomers as they incorporate into filaments.

Materials:

-

Pyrene-labeled rabbit skeletal muscle actin

-

Unlabeled rabbit skeletal muscle actin

-

G-buffer (General Actin Buffer: 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

-

10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

-

Prepare a monomeric (G-actin) stock by diluting pyrene-labeled and unlabeled actin in G-buffer to the desired final concentration (e.g., 2-5 µM) with a 5-10% pyrene-labeling ratio. Keep on ice.

-

Add varying concentrations of this compound or DMSO vehicle control to the wells of the 96-well plate.

-

Add the G-actin solution to each well.

-

Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

-

Immediately place the plate in the fluorescence reader and begin recording fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to observe the full polymerization curve (lag phase, elongation phase, and plateau).

-

Analyze the data by plotting fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the elongation phase.

Caption: Workflow for the in vitro pyrene-actin polymerization assay.

Cell Migration - Wound Healing (Scratch) Assay

This assay assesses cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which cells move to close the gap.

Materials:

-

Cells of interest

-

Complete culture medium

-

Serum-free or low-serum medium

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tip or a specialized wound-making tool

-

Microscope with a camera

Protocol:

-

Seed cells in a multi-well plate and grow until they form a confluent monolayer.

-

Create a "wound" by scratching a straight line through the center of the monolayer with a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells and debris.

-

Replace the medium with fresh medium containing various concentrations of this compound or DMSO as a control.

-

Capture images of the wound at time 0.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images of the same wound areas at regular time intervals (e.g., every 6, 12, 24 hours).

-

Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software.

Cell Viability/Cytotoxicity - MTT or WST-1 Assay

These colorimetric assays measure cell viability by assessing the metabolic activity of cells. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or WST-1) to a colored formazan (B1609692) product.

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

96-well tissue culture plates

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO vehicle control.

-

Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals form. Then, add the solubilization solution and incubate until the crystals are fully dissolved.

-

For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance of the wells at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound remains an indispensable tool for probing the intricate functions of the actin cytoskeleton. Its well-characterized mechanism of action and potent inhibitory effects on actin polymerization allow for the targeted disruption of a wide array of cellular processes. This guide provides the necessary technical information, quantitative data, and experimental protocols to effectively utilize this compound in research and drug development. A thorough understanding of its effects on both the cytoskeleton and associated signaling pathways is crucial for the accurate interpretation of experimental results and for harnessing its potential in therapeutic applications.

References

The Dual Facets of a Mycotoxin: An In-depth Technical Guide to the Cellular Functions of Cytochalasin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochalasin B, a cell-permeable mycotoxin produced by fungi, is a pivotal tool in cell biology research. Its profound effects on the actin cytoskeleton have been instrumental in dissecting a myriad of cellular processes. However, its utility is nuanced by a significant off-target activity: the potent inhibition of glucose transport. This guide provides a comprehensive technical overview of the core functions of this compound, detailing its mechanisms of action, presenting quantitative data on its effects, outlining key experimental protocols, and visualizing the associated cellular pathways. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's cellular impact, enabling more precise experimental design and interpretation.

Core Mechanisms of Action

This compound exerts its influence on cells through two primary, well-characterized mechanisms: disruption of the actin cytoskeleton and inhibition of glucose transport.

Inhibition of Actin Polymerization

The most prominent and widely studied function of this compound is its interference with actin dynamics.[1][2] It acts as a potent inhibitor of actin polymerization by binding to the fast-growing "barbed" end (or plus-end) of actin filaments (F-actin).[3][4] This binding event effectively caps (B75204) the filament, preventing the addition of new actin monomers (G-actin) and thereby halting filament elongation.[1] This disruption of the actin cytoskeleton leads to a cascade of cellular consequences, including the inhibition of cell division, movement, and the maintenance of cell morphology. Substoichiometric concentrations of this compound are sufficient to strongly inhibit the formation of actin filament networks.

Inhibition of Glucose Transport

Beyond its effects on the cytoskeleton, this compound is a potent inhibitor of glucose transport across the cell membrane. This off-target effect is primarily mediated through its direct interaction with glucose transporter proteins (GLUTs), particularly GLUT1, GLUT2, GLUT3, and GLUT4. This compound acts as a competitive inhibitor of glucose exit by binding to the inward-facing conformation of GLUT1. This inhibition can lead to significant metabolic consequences for the cell, which must be considered when interpreting experimental results.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the effects of this compound on actin polymerization and glucose transport. It is important to note that IC50 values can vary between studies and cell lines due to differing experimental conditions.

| Parameter | Value | Cell/System | Reference |

| Actin Polymerization Inhibition | |||

| Concentration for ~90% polymerization rate reduction | 2 µM | In vitro actin solution | |

| High-affinity binding sites on F-actin | ~1 per 500-600 actin monomers | In vitro F-actin | |

| Dissociation constant (Kd) for high-affinity binding to F-actin (ATP-bound) | 5.0 nM | In vitro F-actin | |

| Dissociation constant (Kd) for high-affinity binding to F-actin (ADP-bound with Pi) | 1.4 nM | In vitro F-actin | |

| Dissociation constant (Kd) for high-affinity binding to F-actin (ADP-bound without Pi) | 1.6 nM | In vitro F-actin | |

| Glucose Transport Inhibition | |||

| Ki for glucose transport inhibition | 6.6 ± 1.9 µM | Isolated perfused dog brain | |

| IC50 for GLUT1 inhibition | Nanomolar range | HEK 293 cells | |

| KI for displacement of this compound binding to GLUT1 by amitriptyline | 0.56 - 1.43 mM | Resealed erythrocytes |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline common experimental protocols used to study the effects of this compound.

Visualization of Actin Cytoskeleton Disruption (Phalloidin Staining)

This protocol allows for the direct visualization of F-actin filaments and the effects of this compound treatment.

Materials:

-

Cells cultured on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Fluorescently-conjugated Phalloidin (B8060827) (e.g., Alexa Fluor 488 Phalloidin)

-

Mounting medium with DAPI (for nuclear counterstaining)

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified duration.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining: Wash the cells three times with PBS. Incubate the cells with the fluorescently-conjugated phalloidin solution (prepared according to the manufacturer's instructions) for 20-30 minutes at room temperature in the dark.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. F-actin will be stained by the phalloidin conjugate, and the nucleus will be stained by DAPI.

Measurement of Glucose Uptake

This protocol quantifies the rate of glucose transport into cells, a key off-target effect of this compound.

Materials:

-

Cultured cells in multi-well plates

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]glucose (radioactive glucose analog)

-

Unlabeled 2-deoxy-D-glucose

-

This compound stock solution

-

Phloretin (B1677691) (a known glucose transport inhibitor, as a positive control)

-

Scintillation fluid and counter

Procedure:

-

Cell Starvation: On the day of the assay, wash the cells twice with warm KRH buffer. Incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.

-

Inhibitor Treatment: Add the desired concentrations of this compound, vehicle control, or phloretin to the cells and incubate for 30 minutes at 37°C.

-

Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Lysis and Measurement: Terminate the uptake by rapidly washing the cells with ice-cold PBS. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

Cytokinesis-Block Micronucleus (CBMN) Assay

This compound is used in this assay to block cytokinesis, allowing for the identification of micronuclei in binucleated cells, which is a marker of genotoxicity.

Materials:

-

Human lymphocytes

-

Cell culture medium

-

Mitogen (e.g., phytohaemagglutinin)

-

This compound stock solution

-

Fixative (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa)

Procedure:

-

Cell Culture: Culture human lymphocytes in the presence of a mitogen to stimulate cell division.

-

This compound Treatment: After an appropriate time to allow cells to enter mitosis (e.g., 44 hours), add this compound to the culture to a final concentration that inhibits cytokinesis without being overly toxic.

-

Harvesting: Harvest the cells at a time point that allows for the accumulation of binucleated cells (e.g., 72 hours post-stimulation).

-

Fixation and Staining: Treat the cells with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the slides to visualize the nuclei and micronuclei.

-

Scoring: Score the frequency of micronuclei in a defined number of binucleated cells under a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving this compound.

References

Cytochalasin B: A Comprehensive Technical Guide on its Fungal Origin and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a potent, cell-permeable mycotoxin that has garnered significant attention in scientific research due to its profound effects on the eukaryotic cytoskeleton.[1][2] Its ability to disrupt actin polymerization has made it an invaluable tool in cell biology for studying processes such as cell motility, division, and morphology.[1][3] This technical guide provides an in-depth exploration of the fungal origins of this compound, methods for its isolation and quantification, and its molecular mechanism of action.

Fungal Sources of this compound

This compound is a secondary metabolite produced by a diverse range of fungal species. It was first isolated in 1967 from the fungus Helminthosporium dematioideum. Since then, numerous other fungal genera have been identified as producers of this compound and other related cytochalasans. These fungi are widespread in nature and can be isolated from various substrates, including soil, decaying plant matter, and as endophytes within plants.

The biosynthesis of cytochalasans, including this compound, involves a complex pathway combining polyketide and non-ribosomal peptide synthesis. A dedicated gene cluster, typically containing a polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) hybrid enzyme, is responsible for the production of the characteristic isoindolone core and the attached macrocyclic ring of these molecules.

Below is a summary of fungal species reported to produce this compound:

| Fungal Genus | Specific Species | Reference |

| Drechslera | D. dematioidea (syn. Helminthosporium dematioideum) | |

| Phoma | Phoma spp. | |

| Hormiscium | Hormiscium spp. | |

| Curvularia | C. lunata | |

| Aspergillus | Aspergillus sp. | |

| Diaporthe | D. miriciae | |

| Boeremia | B. exigua |

Quantitative Production of this compound

The yield of this compound from fungal cultures can vary significantly depending on the producing strain, culture conditions, and extraction methods. Several studies have focused on optimizing fermentation conditions to enhance the production of this mycotoxin for research and potential therapeutic applications.

| Fungal Species | Culture Conditions | Yield | Reference | | --- | --- | --- | | Drechslera dematioidea | Not specified | 300 mg/L | | | Helminthosporium dematioideum | Stationary culture for 3 weeks in an enriched aflatoxin medium | Approaching 700 mg/L | |

Experimental Protocols

Isolation and Purification of this compound from Drechslera dematioidea

This protocol is based on the methodology described by Zabel et al. (1979).

1. Fungal Culture and Extraction:

- Cultivate Drechslera dematioidea in a suitable liquid medium (e.g., an enriched aflatoxin medium containing whole wheat) in stationary culture for 3 weeks.

- Dehydrate the fungal matte.

- Extract the dehydrated mold matte with methanol (B129727).

2. Initial Purification:

- Perform reverse-phase C18 silica (B1680970) gel batch adsorption of the methanol extract.

- Selectively elute this compound with a 1:1 (v/v) mixture of hexane (B92381) and tetrahydrofuran (B95107) (THF).

3. Crystallization and Chromatographic Purification:

- Crystallize the eluted fraction.

- Perform preparative Thin Layer Chromatography (TLC) for further purification.

- Recrystallize the purified this compound.

- Additional purification can be achieved using unit gravity silica gel normal phase chromatography.

4. Analysis and Quantification:

- Confirm the purity of the isolated this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) (e.g., with a Lichrosorb Si60 silica gel column and a mobile phase of 60:40 hexane:THF, with detection at 230 nm), and TLC.

- For quantification in tissue extracts, a methanol extraction followed by adsorption to C18 silica gel cartridges, elution with ethyl acetate, and analysis by TLC and/or HPLC can be employed.

In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This assay is used to study the effect of this compound on actin polymerization dynamics.

1. Preparation of Reagents:

- Purify G-actin from rabbit skeletal muscle.

- Label a portion of the G-actin with pyrene (B120774) iodoacetamide.

- Prepare a polymerization buffer (e.g., containing KCl and MgCl2).

2. Assay Procedure:

- Mix unlabeled G-actin with a small percentage of pyrene-labeled G-actin.

- Add this compound at various concentrations (or a vehicle control, such as DMSO).

- Initiate polymerization by adding the polymerization buffer.

- Monitor the increase in pyrene fluorescence over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon its incorporation into actin filaments.

3. Data Analysis:

- Plot fluorescence intensity against time to obtain polymerization curves.

- Analyze the curves to determine the effect of this compound on the lag phase (nucleation), elongation rate, and steady-state fluorescence (total polymer mass).

Mechanism of Action and Signaling Pathway Disruption

The primary molecular target of this compound is actin. It specifically binds to the barbed (fast-growing) end of actin filaments, thereby blocking the addition of new actin monomers. This action effectively caps (B75204) the filament and inhibits its elongation, leading to a disruption of the actin cytoskeleton. The consequences of this disruption are manifold, affecting numerous cellular processes.

The following diagram illustrates the workflow for isolating this compound.

Caption: Workflow for the isolation of this compound.

The disruption of the actin cytoskeleton by this compound has downstream effects on various signaling pathways. For instance, it can modulate inflammatory responses in macrophages by affecting Src kinase activity, which is linked to the actin cytoskeleton.

The diagram below illustrates the mechanism of action of this compound on actin polymerization.

Caption: this compound inhibits actin filament elongation.

Conclusion

This compound, a mycotoxin of fungal origin, remains a cornerstone of cell biology research. Its well-characterized inhibitory effect on actin polymerization provides a powerful tool for dissecting a multitude of cellular functions. Understanding its fungal sources and the methods for its isolation are crucial for its continued application in basic research and drug development. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for scientists working with this important biomolecule.

References

Methodological & Application

Application Notes and Protocols: Cytochalasin B Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin produced by fungi of the Phoma genus.[1] It is a potent inhibitor of actin polymerization, a fundamental process in eukaryotic cells. By binding to the barbed end of actin filaments, this compound effectively blocks the addition of new actin monomers, leading to the disruption of the actin cytoskeleton.[2][3] This interference with actin dynamics affects numerous cellular functions, including cell division, migration, glucose transport, and the maintenance of cell morphology, making it an invaluable tool in cell biology research and a potential agent in cancer therapy.[4][5]

These application notes provide a detailed protocol for the preparation of this compound stock solutions from powder, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₇NO₅ | |

| Molecular Weight | 479.6 g/mol | |

| Appearance | Crystalline solid / White to off-white powder | |

| Purity | ≥98% |

This compound is sparingly soluble in aqueous solutions but readily dissolves in several organic solvents.

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL (~41.7 mM) | |

| Ethanol | ~20 mg/mL (~41.7 mM) | |

| Dimethylformamide (DMF) | ~30 mg/mL |

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Safety Precautions

This compound is a mycotoxin and should be handled with care in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of the powder and contact with skin and eyes. Always wear appropriate PPE. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for cell culture experiments.

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.796 mg of this compound (Molecular Weight = 479.6 g/mol ).

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

-

Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

Storage and Stability

Proper storage is critical to maintain the activity of the this compound stock solution.

| Storage Condition | Stability | Reference |

| Powder | ≥ 4 years at -20°C | |

| DMSO Stock Solution | Up to 6 months at -80°C; up to 1 month at -20°C | |

| Aqueous Solution | Not recommended for storage beyond one day |

Application Guidelines

The optimal working concentration of this compound can vary depending on the cell type and the specific application. It is recommended to perform a dose-response experiment to determine the ideal concentration for your experimental setup.

| Application | Typical Working Concentration | Reference |

| Inhibition of Actin Polymerization | 2 µM | |

| Induction of Apoptosis in HeLa Cells (IC₅₀) | 7.9 µM | |

| Cytokinesis-Block Micronucleus Assay | 3 - 6 µg/mL | |

| Studies in Human Breast Cancer Cells | 10 - 20 µM |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily by disrupting actin polymerization. It binds to the fast-growing (barbed) end of actin filaments, preventing the addition of actin monomers. This leads to a net depolymerization of actin filaments and the collapse of the actin cytoskeleton. The disruption of this critical cellular structure can trigger downstream signaling events, including the induction of apoptosis through the mitochondrial pathway.

Caption: this compound induced apoptosis pathway.

Experimental Workflow Diagram

The following diagram illustrates the key steps for preparing a this compound stock solution.

Caption: Workflow for this compound stock solution preparation.

References

- 1. Mechanisms underlying effect of the mycotoxin this compound on induction of cytotoxicity, modulation of cell cycle, Ca2+ homeostasis and ROS production in human breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Mechanism of action of this compound on actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound induces apoptosis through the mitochondrial apoptotic pathway in HeLa human cervical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimal Cytochalasin B Concentration for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin that has become an invaluable tool in cell biology research.[1] Its primary mechanism of action is the inhibition of actin polymerization by binding to the fast-growing (barbed) end of actin filaments, thereby preventing the addition of new monomers.[1][2][3] This disruption of the actin cytoskeleton leads to the inhibition of various cellular processes, including cell division (cytokinesis), cell movement, and glucose transport.[1][4] Consequently, this compound is widely employed in a range of applications, from cancer research to developmental biology. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in determining and utilizing the optimal this compound concentration for their specific cell culture experiments.

Mechanism of Action

This compound exerts its effects primarily by interfering with actin dynamics. Key aspects of its mechanism include:

-

Inhibition of Actin Polymerization: It blocks the addition of actin monomers to the barbed end of F-actin filaments, leading to a reduction in the rate of polymerization by up to 90% at a concentration of 2 µM.[2]

-

Disruption of Filament Networks: It reduces the low-shear viscosity of actin filaments, suggesting an inhibition of filament-filament interactions necessary for network formation.[2]

-

Inhibition of Glucose Transport: this compound is a potent, non-competitive inhibitor of glucose transport across the cell membrane by binding to glucose transporter proteins, such as GLUT1, GLUT2, GLUT3, and GLUT4.[1][5][6]

Data Presentation: Recommended Concentration Ranges

The optimal concentration of this compound is highly dependent on the cell type, experimental objective, and incubation time. The following tables summarize recommended concentration ranges for various applications based on published literature. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Table 1: this compound Concentration for Inhibition of Cytokinesis and Cell Division

| Cell Type | Concentration Range | Incubation Time | Application |

| Human Lymphocytes | 3 - 6 µg/mL | 28 - 44 hours | Cytokinesis-Block Micronucleus (CBMN) Assay[7][8][9] |

| Domestic Cat Lymphocytes | 2.5 µg/mL | 44 hours | CBMN Assay[10][11] |

| Chinese Hamster Ovary (CHO) Cells | 5 µg/mL | Not Specified | CBMN Assay[10] |

| Rat Hepatocytes | 4 µg/mL | Not Specified | CBMN Assay[10] |

Table 2: this compound Concentration for Oocyte Enucleation and Nuclear Transfer

| Species | Concentration | Application |

| Bovine | 5.0 - 7.5 µg/mL | Oocyte Enucleation[12][13] |

| Murine (Mouse) | 5 µg/mL | Oocyte Enucleation[14][15] |

| Ovine (Sheep) | 7.5 µg/mL | Somatic Cell Nuclear Transfer[12] |

Table 3: this compound Concentration for Other Applications

| Application | Cell Type | Concentration Range | Observed Effect |

| Inhibition of Actin Polymerization | In vitro | 2 µM | Up to 90% reduction in polymerization rate[2] |

| Inhibition of Glucose Transport | Dog Brain (perfused) | Kᵢ = 6.6 µM | Potent, non-competitive inhibition[5] |

| Inhibition of Glucose Uptake | RINm5F (Insulin-producing) Cells | 3 - 17 µM | Virtual abolishment of glucose uptake[16] |

| Enhancement of Tumor Cell Lysis | Macrophage-Tumor Cell Co-culture | 10⁻⁷ M | Increased lysis of tumor cells[1] |

| Disruption of Actin Cytoskeleton | Human Adipose-Derived Stem Cells | 0.1 - 10 µM | Dose-dependent disorganization of actin microfilaments[17] |

| Cytotoxicity Studies | Bovine Umbilical Vein Endothelial Cells | 350 nM | No significant cell death after 24 hours[18] |

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Cytotoxicity Assay (e.g., MTT Assay)

This protocol outlines a general method to determine the optimal, non-toxic concentration range of this compound for a specific cell line.

Materials:

-

Selected cell line and appropriate complete culture medium

-

This compound stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[19]

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve a wide range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared media with different this compound concentrations.

-

-

Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan (B1609692) crystals.[19]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration that inhibits cell growth by 50%) from the curve. The optimal concentration for functional assays is typically below the IC50 value, where minimal cytotoxicity is observed.

-

Protocol 2: Cytokinesis-Block Micronucleus (CBMN) Assay

This protocol is used to assess chromosomal damage by observing micronuclei in cells that have undergone nuclear division but not cytoplasmic division.

Materials:

-

Human peripheral blood lymphocytes or other suitable cell line

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

Phytohemagglutinin (PHA) for lymphocyte stimulation

-

This compound

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

Giemsa stain or other DNA-specific stain

-

Microscope slides

-

Microscope

Procedure:

-

Cell Culture Initiation: Set up lymphocyte cultures from whole blood and stimulate with PHA.

-

This compound Addition: After 44 hours of incubation, add this compound to the culture medium at a final concentration of 3-6 µg/mL to block cytokinesis.[7][9]

-

Cell Harvesting: After a total of 72 hours of incubation, harvest the cells by centrifugation.

-

Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for a short period to swell the cells.

-

Fixation: Centrifuge the cells and fix them by adding cold fixative. Repeat the fixation step multiple times.

-

Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.

-

Staining: Stain the slides with Giemsa or another appropriate stain.

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. The optimal concentration of this compound is one that yields a high proportion of binucleated cells with low background micronuclei frequency in control cultures.[20]

Mandatory Visualizations

Caption: Workflow for determining the optimal this compound concentration.

Caption: this compound inhibits actin polymerization and cellular processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of this compound on actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specificity of the effects of this compound on transport and motile processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound inhibition of brain glucose transport and the influence of blood components on inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound interferes with conformational changes of the human erythrocyte glucose transporter induced by internal and external sugar binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of cytochalasin-B concentration on the frequency of micronuclei induced by four standard mutagens. Results from two laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro micronucleus assay: Method for assessment of nanomaterials using this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. A Simplified Approach for Oocyte Enucleation in Mammalian Cloning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. abc.yamanashi.ac.jp [abc.yamanashi.ac.jp]

- 15. Nuclear Transfer into Mouse Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of this compound on glucose uptake, utilization, oxidation and insulinotropic action in tumoral insulin-producing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Modulates Nanomechanical Patterning and Fate in Human Adipose-Derived Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. frontiersin.org [frontiersin.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

Application Notes: Cytochalasin B in Cancer Cell Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochalasin B is a cell-permeable mycotoxin produced by various fungi, such as Phoma sp.[1][2]. It is widely recognized in cell biology for its ability to inhibit actin polymerization, a critical process for maintaining the cytoskeletal integrity and function of eukaryotic cells[3][4]. This disruption of the actin cytoskeleton leads to a cascade of cellular effects, including the inhibition of cell division, motility, and the induction of programmed cell death (apoptosis)[3]. Due to these profound effects on fundamental cellular processes, this compound has emerged as a valuable tool in cancer research, demonstrating significant anticancer activity in numerous in vitro and in vivo studies. It preferentially damages malignant cells and can act synergistically with other chemotherapeutic agents, highlighting its potential for improving current cancer treatment strategies.

Mechanism of Action

The primary mechanism of this compound involves its direct interaction with actin filaments. It binds to the fast-growing, or "barbed," plus-end of filamentous actin (F-actin), physically blocking the addition of new actin monomers. This action effectively caps (B75204) the filament, inhibiting its elongation and disrupting the dynamic process of microfilament formation. The consequences of this inhibition are manifold, affecting numerous cellular functions that depend on a dynamic actin cytoskeleton, such as cell division (cytokinesis), cell migration, and maintenance of cell morphology.

Key Applications in Cancer Research

Inhibition of Cancer Cell Proliferation and Viability

This compound demonstrates significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. Studies have consistently shown that it inhibits cancer cell growth in both a concentration- and time-dependent manner. This makes it a useful compound for studying growth inhibition pathways and for identifying potential therapeutic targets. For example, in HeLa human cervical carcinoma cells, this compound showed significant cytotoxicity with an IC50 of approximately 7.9 µM. Similarly, it has demonstrated efficacy against various murine cancer models, including lung carcinoma and melanoma.

Induction of Apoptosis

A key aspect of this compound's anticancer activity is its ability to induce apoptosis. Research indicates that it can trigger both the intrinsic (mitochondrial-dependent) and extrinsic apoptotic pathways. In HeLa cells, treatment with this compound leads to an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the subsequent activation of caspase-9 and caspase-3. In human breast cancer cells (ZR-75-1), it activates Ca2+-associated mitochondrial apoptotic pathways. This pro-apoptotic activity is fundamental to its potential as a chemotherapeutic agent.

Cell Cycle Arrest